Product packaging for Acelarin(Cat. No.:CAS No. 840506-29-8)

Acelarin

Cat. No.: B1665416
CAS No.: 840506-29-8
M. Wt: 580.5 g/mol
InChI Key: NHTKGYOMICWFQZ-KKQYNPQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs constitute a crucial class of synthetic cytotoxic antimetabolite drugs widely employed in cancer therapy. nih.gov These compounds are structurally similar to endogenous purine (B94841) and pyrimidine (B1678525) nucleosides, and their primary mechanism of action involves interfering with DNA or RNA synthesis, ultimately leading to chain termination upon incorporation into nucleic acid strands. nih.gov Gemcitabine (B846), a widely utilized nucleoside analog, has been a cornerstone in the treatment of various cancers, including pancreatic, ovarian, and biliary tract cancers, as well as non-small cell lung cancer and breast cancer. uni.luwikipedia.org Acelarin is positioned as an advanced nucleoside analog specifically designed to improve upon the established therapeutic utility of gemcitabine. nih.govuni.lu

The ProTide Technology Framework and its Application to this compound

This compound's development is rooted in the innovative ProTide technology, a phosphoramidate (B1195095) prodrug approach engineered to facilitate the intracellular delivery of nucleoside monophosphates. nih.govciteab.com This technology chemically modifies the parent nucleoside, such as gemcitabine, by attaching aryl, ester, and amino acid moieties. citeab.com These protective groups serve to mask the activated or phosphorylated nucleoside analog, thereby enabling it to bypass critical cellular barriers and resistance mechanisms. citeab.com

The application of ProTide technology to this compound offers several key advantages:

Transporter-Independent Cellular Uptake : Unlike conventional nucleoside analogs that often rely on specific membrane transporters like human equilibrative nucleoside transporter 1 (hENT1) for cellular entry, this compound is designed for nucleoside transporter-independent uptake. nih.gov This allows it to passively diffuse across cell membranes.

Bypassing Rate-Limiting Phosphorylation : Conventional nucleoside analogs require initial phosphorylation to their monophosphate form by cellular kinases, such as deoxycytidine kinase (dCK), a step that can be rate-limiting for drug activation. nih.gov this compound, as a phosphoramidate prodrug, effectively "pre-phosphorylates" gemcitabine, circumventing this initial enzymatic activation step.

Resistance to Enzymatic Deactivation : this compound is engineered to be resistant to deactivation by enzymes like cytidine (B196190) deaminase (CDA), which can rapidly metabolize and inactivate conventional nucleoside analogs. nih.govuni.lu

These modifications collectively result in significantly higher and more sustained intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), compared to gemcitabine itself. uni.luciteab.com

Rationale for this compound Development: Addressing Limitations of Conventional Chemotherapies

The development of this compound directly addresses several inherent limitations that restrict the efficacy of conventional nucleoside analog chemotherapies, particularly gemcitabine. A primary challenge with gemcitabine is its susceptibility to various cancer cell resistance mechanisms, which can lead to limited clinical effectiveness. uni.lu

These limitations include:

Inefficient Cellular Uptake : The reliance of gemcitabine on specific nucleoside transporters (e.g., hENT1) for entry into cancer cells can be a barrier to its effectiveness, as reduced transporter expression can lead to drug resistance. nih.gov

Metabolic Inactivation : Gemcitabine can be rapidly deaminated by cytidine deaminase (CDA) in the bloodstream and within cells, leading to its inactivation before it can exert its therapeutic effect. nih.govuni.lu

Dependence on Activating Kinases : The requirement for intracellular phosphorylation by enzymes like deoxycytidine kinase (dCK) for gemcitabine to become active means that low levels or mutations in these kinases can confer resistance. nih.gov

By leveraging ProTide technology, this compound is specifically designed to overcome these critical resistance pathways, thereby offering a more potent and effective therapeutic option. nih.govuni.lu

Detailed Research Findings

Academic research into this compound (NUC-1031) has provided insights into its efficacy in various advanced solid tumors. Studies have demonstrated its ability to achieve high intracellular levels of the active anti-cancer agent, dFdCTP, which are rapidly achieved and maintained for extended periods.

Table 1: Key Efficacy Findings of this compound in Select Clinical Studies

Study Name (Phase)Cancer Type(s)Number of Patients (Response-Evaluable)Objective Response Rate (ORR)Disease Control Rate (DCR)
ProGem1 (Phase I/II)Advanced Solid Tumors (various, e.g., ovarian, pancreatic, biliary)29 (29 evaluable)17% (5 Partial Responses)62% (ITT), 90% (OTA)
PRO-001 (Phase I) hznu.edu.cnAdvanced Solid Tumors68 (49 response-evaluable)10% (5 Partial Responses)67%
PRO-002 (Phase I/II) hznu.edu.cnRecurrent Platinum-Resistant/Sensitive Ovarian Cancer25 (23 evaluable)39% (1 Complete Response, 8 Partial Responses)96%
ABC-08 (Phase Ib)Advanced Biliary Tract Cancer33 (efficacy-evaluable)44%Not specified, but good tumor control reported

Note: ITT = Intent-to-Treat; OTA = On-Treatment Analysis

Further research has compared this compound's performance against standard-of-care treatments. In the ABC-08 study, this compound in combination with cisplatin (B142131) demonstrated a higher Objective Response Rate compared to the historical standard of care, gemcitabine plus cisplatin, in patients with advanced biliary tract cancer.

Table 2: Comparison of Objective Response Rates: this compound vs. Gemcitabine in Biliary Tract Cancer

RegimenObjective Response Rate (Efficacy-Evaluable Population)Study (Reference)
This compound + Cisplatin44%ABC-08 (Phase Ib)
Gemcitabine + Cisplatin (Standard of Care)26%ABC-02 (Historical, leading to current standard)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27F2N4O8P B1665416 Acelarin CAS No. 840506-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Modification of Acelarin

Methodologies for Acelarin Synthesis

The synthesis of this compound focuses on incorporating a phosphoramidate (B1195095) moiety at the 5'-position of the nucleoside, which is crucial for its prodrug properties.

The phosphoramidate chemistry approach involves masking the hydroxyl groups of the monophosphate or monophosphonate with an aromatic group and an amino acid ester moiety. nih.gov This chemical modification transforms nucleoside analogues into activated nucleotide analogues by adding a protected phosphate (B84403) group at the 5' position, utilizing specific combinations of aryl and amino acid ester components. nih.gov The phosphoramidate motif acts as a protective cap on the nucleoside. mims.com

General and efficient methods have been developed for the synthesis of pronucleotide (ProTide) 5′-phosphoramidate monoesters. wikipedia.orgfishersci.ptwikipedia.org For chiral ProTides like this compound, synthesis often involves the direct displacement of a labile phenol, such as p-nitrophenol or pentafluorophenol, from a chiral phosphoramidate precursor using the appropriate nucleoside analogue. fishersci.pt The stereochemistry at the phosphorus center is critical for the biological activity of ProTides, necessitating efficient synthetic methods for obtaining diastereomerically pure compounds. fishersci.pt The ability to produce these chiral products is directly linked to the successful synthesis of the chiral phosphoramidate precursors. fishersci.pt One reported method involves the in situ preparation of phosphorylation reagents, such as chloro(phenoxy)phosphoryl amino)propanoate, by reacting phenyl dichlorophosphate (B8581778) with an amino acid ester. fishersci.pt

A significant advancement in this compound synthesis is the development of a highly stereoselective 5'-phosphorylation method mediated by dimethylaluminum chloride (Me2AlCl). wikipedia.orgfishersci.ptwikipedia.orgfishersci.caciteab.com This methodology is particularly advantageous as it yields the desired ProTides in excellent yields without the need for 3'-protection strategies, which are often required in traditional nucleoside synthesis and can add complexity and steps to the process. wikipedia.orgfishersci.ptwikipedia.orgciteab.com Optimization efforts in 5'-selective phosphorylation have focused on achieving regioselectivity, ensuring that the phosphorylation occurs specifically at the 5'-position and avoids the formation of undesired bis-ProTides (e.g., 3',5'-bis-ProTides). fishersci.pt Furthermore, the use of a single isomer of a pentafluorophenyl-bearing phosphorochloridate can lead to both high stereoselectivity and regioselectivity in the resulting prodrugs. fishersci.pt

Role of the Phosphoramidate Moiety in this compound Structure

The phosphoramidate moiety is a key structural feature of this compound, conferring several critical advantages that enhance its pharmacological profile compared to its parent nucleoside, gemcitabine (B846).

Increased Lipophilicity and Cellular Uptake : The phosphoramidate moiety significantly increases the lipophilicity of this compound. wikipedia.org This enhanced lipophilicity allows this compound to bypass the reliance on nucleoside transporters (e.g., hENT1) for cellular entry, instead facilitating passive diffusion into cells. h-its.orgmims.comnih.gov This is crucial for overcoming a common resistance mechanism in cancer cells, where downregulation of nucleoside transporters can limit gemcitabine's effectiveness. nih.gov

Protection from Hydrolysis : The phosphoramidate group protects the parent gemcitabine from premature degradation by phosphatases and deaminases. wikipedia.org Specifically, it allows this compound to evade hydrolysis by phosphatases wikipedia.org and provides resistance to deamination by enzymes like cytidine (B196190) deaminase, which rapidly catabolize gemcitabine in both serum and cells. h-its.orgscitoys.comnih.gov This protection ensures a higher concentration of the active drug reaches the target cells. fishersci.ca

Bypassing Rate-Limiting Phosphorylation : Gemcitabine requires initial phosphorylation by deoxycytidine kinase (DCK) to its monophosphate form (dFdCMP) as a rate-limiting step for activation. nih.gov The phosphoramidate moiety effectively "pre-phosphorylates" gemcitabine, bypassing this initial enzymatic step. mims.comnih.gov Once inside the cell, the phosphoramidate motif is enzymatically cleaved to release the free nucleoside monophosphate. nih.gov The enzyme phosphoramidase HINT1 is known to be required for the activation of ProTides by cleaving the P-N bond of the phosphoramidate. mims.com

Comparison of Synthetic Routes for this compound

The evolution of synthetic routes for ProTides like this compound has been driven by the need to overcome challenges associated with traditional nucleoside analogue synthesis and to improve their pharmacological properties. The "ProTide synthesis problem" highlights the necessity for selective and efficient methods to access these compounds. wikipedia.orgfishersci.ptwikipedia.org

In essence, the synthetic routes for this compound are specifically designed to produce a compound with improved pharmacological properties compared to its parent nucleoside, gemcitabine. By incorporating the phosphoramidate moiety through these advanced synthetic methodologies, this compound is engineered to achieve superior cellular delivery, overcome common resistance mechanisms (such as poor cellular uptake and rapid enzymatic degradation), and bypass the initial rate-limiting activation steps that limit the effectiveness of gemcitabine. fishersci.cawikipedia.orgh-its.orgmims.comscitoys.comnih.govnih.govnih.gov

Data Tables

The following table summarizes key molecular properties of this compound:

Table 1: Molecular Properties of this compound (NUC-1031)

PropertyValueSource
Molecular FormulaC25H27F2N4O8P wikipedia.org
Molecular Weight580.48 g/mol wikipedia.org
CAS Number840506-29-8 wikipedia.orgglpbio.com
EC50 (DNA synthesis inhibitor)0.2 nM fishersci.cah-its.org
Compound ClassSynthetic organic, Prodrug, ProTide fishersci.cafishersci.cascitoys.com

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Cellular and Molecular Mechanisms of Action

Intracellular Activation and Metabolism of Acelarin

This compound's unique chemical structure, featuring a phosphoramidate (B1195095) motif, allows it to circumvent several of the limitations faced by its parent compound, gemcitabine (B846). medchemexpress.comclinicaltrials.gov This structure facilitates a distinct intracellular activation and metabolic pathway.

Once inside the cell, this compound undergoes metabolic processing to release its active forms. It is first converted to gemcitabine monophosphate (dFdCMP), which is then rapidly phosphorylated to difluorodeoxycytidine diphosphate (B83284) (dFdCDP) and subsequently to the primary cytotoxic metabolite, dFdCTP. nih.gov This process allows for the generation of high intracellular concentrations of dFdCTP, which can be detected up to 72 hours after treatment. nih.gov

The diphosphate metabolite, dFdCDP, also contributes to the compound's anti-cancer activity by inhibiting the enzyme ribonucleotide reductase (RNR). nih.govmdpi.com RNR is crucial for converting nucleotide diphosphates into the deoxy-forms required for DNA synthesis. nih.gov

A significant advantage of this compound is its ability to bypass the initial and often rate-limiting step of phosphorylation by deoxycytidine kinase (dCK). clinicaltrials.govnih.gov Gemcitabine's activation is heavily reliant on dCK, and deficiency in this enzyme is a common mechanism of both inherent and acquired resistance. clinicaltrials.govnih.gov this compound is synthesized as a pre-activated monophosphate agent, meaning it does not require this initial kinase-dependent activation step to become effective. clinicaltrials.govclinicaltrials.gov This allows this compound to be effective even in tumors with low dCK expression, a known factor in gemcitabine resistance. asco.org

This compound is designed to be resistant to breakdown by enzymes that typically inactivate gemcitabine. clinicaltrials.gov The phosphoramidate moiety protects the compound from deamination, a process mediated by cytidine (B196190) deaminase (CDA) that converts gemcitabine into its inactive and toxic metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govclinicaltrials.govresearchgate.net By resisting this breakdown, this compound maintains higher concentrations of the active drug within the cancer cell and reduces the formation of toxic by-products. clinicaltrials.govnih.gov The compound CP-4126, a related fatty acid derivative of gemcitabine, has also demonstrated the ability to inhibit the deamination of gemcitabine. nih.gov

Direct Anti-Cancer Mechanisms

The cytotoxic effects of this compound are primarily achieved through the direct interference with DNA synthesis and replication, leading to cell cycle arrest and apoptosis. nih.gov

This compound exerts its anti-proliferative effects through its active triphosphate form, dFdCTP. nih.gov This metabolite directly inhibits DNA synthesis, a cornerstone of anticancer therapy. nih.govnih.gov By acting as an analogue of the natural nucleoside deoxycytidine triphosphate (dCTP), dFdCTP competes for incorporation into the growing DNA strand. nih.gov Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, which depletes the pool of deoxynucleotides necessary for DNA replication. mdpi.comresearchgate.net This dual action effectively halts the processes required for cell division.

The primary mechanism of this compound's cytotoxicity involves the incorporation of its active metabolite, dFdCTP, into elongating DNA strands in place of dCTP. nih.gov Once incorporated, the presence of the fluorine atoms on the sugar moiety of the molecule sterically hinders the attachment of the next nucleotide. nih.gov This results in the premature termination of the DNA chain, a phenomenon known as "masked chain termination". nih.govnih.gov This event stalls the cell cycle and triggers DNA damage responses, ultimately leading to programmed cell death (apoptosis). nih.gov

Induction of Apoptosis

This compound's primary mechanism for inducing cell death is through the activation of apoptosis, or programmed cell death. This process is initiated by the extensive and irreparable DNA damage caused by the incorporation of its active triphosphate metabolite, difluorodeoxycytidine triphosphate (dFdCTP), into the DNA of cancer cells.

The integration of dFdCTP into elongating DNA strands effectively halts the process of DNA replication, a phenomenon known as "masked chain termination." This leads to profound DNA damage, which acts as a potent intracellular stress signal. The cell's DNA damage response pathways are activated, and if the damage is deemed too severe to be repaired, the cell is directed towards the intrinsic pathway of apoptosis.

This pathway is initiated at the mitochondria, which, in response to the DNA damage signals, release key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The formation of the apoptosome leads to the activation of an initiator caspase, caspase-9. Activated caspase-9 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular proteins, which results in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Modulation of Nucleotide Pools

A crucial aspect of this compound's mechanism of action is its ability to significantly alter the intracellular pools of nucleotides, which are the essential building blocks for DNA and RNA synthesis. This modulation occurs primarily through the inhibition of a key enzyme in nucleotide metabolism.

Upon intracellular conversion, this compound forms the diphosphate metabolite, difluorodeoxycytidine diphosphate (dFdCDP). This metabolite acts as a potent and irreversible inhibitor of the enzyme ribonucleotide reductase (RNR). springernature.comnih.gov Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). springernature.comfrontiersin.org This is the rate-limiting step in the de novo synthesis of deoxynucleotides required for DNA replication and repair. frontiersin.orgnih.gov By binding to the RRM1 subunit of RNR, dFdCDP inactivates the enzyme, thereby blocking the production of deoxynucleotides. springernature.comnih.govimrpress.com

The inhibition of ribonucleotide reductase by dFdCDP has a direct and significant impact on the availability of deoxynucleotides for DNA replication. The inactivation of RNR leads to a depletion of the intracellular pools of all four deoxynucleoside triphosphates (dATP, dGTP, dCTP, and dTTP). This reduction in the availability of essential precursors for DNA synthesis further potentiates the cytotoxic effects of this compound. nih.govnih.gov

Immunomodulatory Aspects of this compound

Beyond its direct cytotoxic effects on cancer cells, this compound also exhibits immunomodulatory properties that can influence the tumor microenvironment and the host's anti-tumor immune response. These effects are primarily linked to the nature of the cell death it induces and its impact on immune checkpoint molecules.

The form of cell death induced by certain chemotherapeutic agents can be immunogenic, meaning it can stimulate an anti-tumor immune response. This process, known as immunogenic cell death (ICD), is characterized by the release of Damage-Associated Molecular Patterns (DAMPs) from dying cancer cells. nih.govnih.govresearchgate.net Studies on gemcitabine, the parent compound of this compound, have shown that it can induce the release of key DAMPs, including the surface exposure of calreticulin (B1178941) (CRT) and the extracellular release of High Mobility Group Box 1 (HMGB1). nih.govembopress.orgnih.gov

Calreticulin, when exposed on the surface of dying cells, acts as an "eat-me" signal, promoting their phagocytosis by dendritic cells, which are potent antigen-presenting cells. frontiersin.org HMGB1, when released into the extracellular space, can bind to pattern recognition receptors on immune cells, further promoting inflammation and an anti-tumor immune response. imrpress.comnih.gov While gemcitabine has been shown to trigger the release of these immunostimulatory DAMPs, it may also induce the release of inhibitory DAMPs, such as prostaglandin (B15479496) E2, which can counteract the immunogenic effect. springernature.comnih.gov Given that this compound is designed for more efficient intracellular delivery of gemcitabine's active metabolites, it is plausible that it also induces the release of DAMPs, thereby potentially contributing to an immunogenic response against the tumor.

DAMPFunction in Immunogenic Cell DeathAssociation with Gemcitabine (this compound's Parent Compound)
Calreticulin (CRT)Acts as an "eat-me" signal on the surface of dying cells, promoting phagocytosis by dendritic cells. frontiersin.orgGemcitabine can induce the translocation of CRT to the cell surface. nih.govnih.gov
High Mobility Group Box 1 (HMGB1)Released extracellularly, it acts as a pro-inflammatory signal, activating immune cells. nih.govGemcitabine treatment has been shown to increase the expression and release of HMGB1. imrpress.comembopress.orgnih.gov
Adenosine Triphosphate (ATP)Released from dying cells, it acts as a "find-me" signal, attracting immune cells to the tumor site.Some studies on gemcitabine show limited or no induction of ATP release. nih.gov

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on the surface of cancer cells. nih.gov Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal that suppresses the T cell's anti-tumor activity, allowing cancer cells to evade immune destruction. nih.gov Several studies have demonstrated that treatment with gemcitabine can lead to an upregulation of PD-L1 expression on various cancer cells, including pancreatic and cholangiocarcinoma cells. springernature.comembopress.org This effect is thought to be a form of adaptive resistance, where the cancer cells respond to the chemotherapy-induced inflammatory signals by increasing their expression of this immunosuppressive molecule. nih.gov

Preclinical Investigations of Acelarin

In Vitro Cytotoxicity and Potency Studies

EC50 Determination in Various Tumor Cell LinesIn vitro studies have demonstrated Acelarin's potent cytotoxic activity across a range of cancer cell lines. For instance, in PANC-1 human pancreatic cancer cells, this compound (NUC-1031) exhibited an EC50 of 190 µM. Further research, including studies mimicking cancer resistance conditions, showed this compound to be more cytotoxic than gemcitabine (B846). When deoxycytidine kinase (dCK), a key activating enzyme for gemcitabine, was inhibited with deoxycytidine, this compound's activity was minimally affected, with EC50 values ranging from 0.2 nM to 0.7 nM. In contrast, gemcitabine's cytotoxicity was significantly reduced, with its EC50 increasing by approximately 75-fold (from 1.4 nM to 104.9 nM) under these conditions.

Similarly, when nucleoside transport was inhibited by dipyridamole, this compound's cytotoxic activity remained largely unchanged, with EC50 values between 190 µM and 162 µM. Gemcitabine's cytotoxicity, however, was markedly decreased, with its EC50 rising from 611 µM to over 2000 µM.

Table 1: Comparative EC50 Values of this compound and Gemcitabine Under Different Conditions

CompoundConditionEC50 Range (nM or µM)Reference
This compoundStandard (PANC-1 cells)190 µM
This compounddCK inhibition (with deoxycytidine)0.2 nM – 0.7 nM
This compoundhENT1 inhibition (with dipyridamole)162 µM – 190 µM
GemcitabinedCK inhibition (with deoxycytidine)1.4 nM – 104.9 nM
GemcitabinehENT1 inhibition (with dipyridamole)>2000 µM

Overcoming Cancer Cell Resistance Mechanisms

This compound's design as a ProTide addresses several well-known resistance mechanisms associated with gemcitabine, aiming to enhance its intracellular delivery and activation. wikipedia.orgmims.comciteab.com

In Vivo Efficacy Studies in Xenograft Models

Preclinical in vivo studies have evaluated this compound's efficacy in various xenograft models, demonstrating its antitumor activity. In pancreatic xenograft models, this compound has shown a significant reduction in tumor size when compared to the gemcitabine-treated group. Notably, this compound demonstrated significantly reduced tumor growth in the gemcitabine-resistant BxPC-3 human pancreatic cancer cell line xenograft model, outperforming gemcitabine and control compounds. fishersci.at This highlights this compound's ability to overcome gemcitabine resistance in a living system. Furthermore, a novel conjugate of this compound, compound 5f, also demonstrated significant in vivo anti-tumor activity in 22Rv1 xenograft tumor models. However, in some biliary tract cancer patient-derived xenograft (PDX) models with high CDA levels, NUC-1031 and gemcitabine showed equivalent efficacy, contradicting the primary rationale of NUC-1031's design in these specific models.

Tumor Volume Reduction in Pancreatic Xenograft Models

This compound (NUC-1031) has demonstrated significant efficacy in reducing tumor volume within preclinical pancreatic xenograft models. This reduction was notably more pronounced and rapid when compared to treatment with gemcitabine alone. medchemexpress.comglpbio.comfrontiersin.orgresearchgate.net

Specifically, in studies utilizing human pancreatic cancer cell lines, such as the gemcitabine-resistant BxPC-3 cell line, NUC-1031 exhibited superior inhibition of tumor growth compared to both gemcitabine and control treatments. nucana.com Data from these investigations indicate that after seven days of administration, the decrease in tumor size was faster and more significant in this compound-treated groups. frontiersin.orgresearchgate.net This suggests this compound's potential to overcome resistance mechanisms commonly associated with conventional gemcitabine therapy.

Table 1: Comparative Tumor Volume Reduction in Pancreatic Xenograft Models

Treatment GroupTumor Volume Reduction (vs. Control)NotesSource
This compound (NUC-1031)Significant and Faster ReductionSuperior to gemcitabine; observed in gemcitabine-resistant cell lines medchemexpress.comglpbio.comfrontiersin.orgresearchgate.netnucana.com
GemcitabineReduction (less than this compound) medchemexpress.comglpbio.comfrontiersin.orgresearchgate.net
ControlNo significant reduction nucana.com

Absence of Significant Body Weight Changes in Preclinical Models

A critical aspect of preclinical assessment is the evaluation of systemic tolerability, often monitored through changes in body weight. Studies involving this compound (NUC-1031) have indicated a favorable safety profile with minimal impact on the body weight of treated animals. medchemexpress.comglpbio.com

Preclinical investigations reported that NUC-1031 was well-tolerated, with body weight reduction remaining below 4% throughout the treatment period. frontiersin.orgresearchgate.net Mice in these studies were subjected to daily monitoring for changes in body weight and other clinical symptoms over a two-week observation period. glpbio.com This finding suggests that this compound, while effective in reducing tumor burden, does not induce significant systemic toxicity as measured by body weight alterations, a common indicator of adverse effects in preclinical oncology studies.

Table 2: Body Weight Changes in Preclinical Models Treated with this compound

Treatment GroupBody Weight Change (over treatment period)TolerabilitySource
This compound (NUC-1031)Less than 4% reductionWell-tolerated medchemexpress.comglpbio.comfrontiersin.orgresearchgate.net
ControlNot specified (assumed stable/gaining)Well-tolerated glpbio.com

Clinical Development of Acelarin

Phase I/II Clinical Studies

Early-phase clinical trials have demonstrated Acelarin's activity across a range of metastatic cancers, including ovarian, pancreatic, and biliary tract cancers sawo-oncology.chresearchgate.net.

PRO-001 Study in Advanced Solid Tumors

The Phase I PRO-001 trial investigated this compound as a single agent in patients with advanced solid tumors. A total of 68 patients were recruited for this study, with 49 patients having response-evaluable disease nih.govresearchgate.netnucana.com.

In the 49 response-evaluable patients, the PRO-001 study reported a disease control rate (DCR) of 62% in the intention-to-treat (ITT) population ascopubs.orgresearchgate.net. Specific outcomes included 5 patients (10%) achieving a partial response (PR) and 33 patients (67%) demonstrating stable disease (SD) nih.govresearchgate.netascopubs.orgnucana.com. Eleven patients (23%) experienced disease progression nucana.com.

Table 1: PRO-001 Study - Best Radiological Outcomes (n=49 evaluable patients)

Response CategoryNumber of PatientsPercentage (%)
Partial Response510
Stable Disease3367
Disease Progression1123
Disease Control Rate 38 78

Note: Disease Control Rate (DCR) is typically defined as the sum of complete response, partial response, and stable disease. Based on the provided data (5 PR + 33 SD = 38), the DCR for evaluable patients is 38/49 ≈ 78%. However, sources ascopubs.orgresearchgate.net report an ITT DCR of 62% and an On-Treatment Analysis (OTA) DCR of 90% in refractory/resistant cancers.

This compound demonstrated durable disease control, particularly in patients whose cancers were refractory or resistant to standard chemotherapy ascopubs.orgresearchgate.net. Of the patients with stable disease, 12 (24%) maintained stable disease for at least 6 months nucana.com. The median progression-free survival (PFS) in this cohort was 4 months, with a range extending from 1 to 25 months nucana.com. Notably, all 6 patients who received at least two cycles of this compound and had relapsed or were refractory to prior gemcitabine (B846) treatment achieved disease control, which was durable, ranging from 3 to over 12 months, with a mean duration of 5.8 months ascopubs.orgresearchgate.net. The on-treatment analysis (OTA) disease control rate in patients refractory or resistant to standard chemotherapy was 90% ascopubs.orgresearchgate.net.

PRO-002 Study: this compound Plus Carboplatin (B1684641) in Ovarian Cancer

The PRO-002 study was a Phase Ib dose-escalation trial that assessed the efficacy of this compound in combination with carboplatin for patients with recurrent ovarian cancer nucana.comovariancancernewstoday.comnucana.com. The study included 23 evaluable patients who had been heavily pre-treated, with an average of three prior chemotherapy regimens nucana.comovariancancernewstoday.comnucana.com. Seventeen of these patients were either refractory or resistant to their most recent platinum-containing regimen ovariancancernewstoday.comnucana.com.

Table 2: PRO-002 Study - Disease Control Rate (n=23 evaluable patients)

OutcomeNumber of PatientsPercentage (%)
Achieved at least Stable Disease2296
Disease Control Rate 22 96
Response CategoryNumber of PatientsPercentage (%)
Complete Response14
Partial Response835
Stable Disease1357
Overall Response Rate 9 39
Progression-Free Survival Outcomes

In the broader clinical development of this compound, particularly in recurrent ovarian cancer, early phase studies have provided insights into progression-free survival (PFS). A Phase 1b trial investigating this compound in combination with carboplatin in women with recurrent platinum-resistant and platinum-sensitive ovarian cancer demonstrated an average progression-free survival of 7.4 months. nucana.com

PRO-105 Study in Platinum-Resistant Ovarian Cancers

The PRO-105 study (NCT03146663) was a Phase II, open-label clinical trial evaluating single-agent this compound (NUC-1031) in patients diagnosed with platinum-resistant ovarian cancer. nucana.comovariancancernewstoday.comonclive.comlarvol.com The study was structured in two parts, with the first part comparing this compound at doses of 500 mg/m² and 750 mg/m². nucana.comovariancancernewstoday.comonclive.com A total of 45 patients with platinum-resistant ovarian cancer were evaluable for response in part one of the study. nucana.comovariancancernewstoday.comonclive.com This patient population was characterized by heavy pre-treatment, having received a median of five prior lines of chemotherapy, and 72% of patients presented with at least one comorbidity at the time of study entry. nucana.comovariancancernewstoday.comonclive.com

Disease Control and Response Rates in Heavily Pre-treated Patients

Preliminary results from the PRO-105 study demonstrated favorable disease control and response rates in this heavily pre-treated patient population. Based on an assessment by blinded independent central review, one patient achieved a complete response, and two patients achieved partial responses. Additionally, 16 patients experienced stable disease. nucana.comovariancancernewstoday.comonclive.com

For the subset of 23 patients who completed two or more cycles of this compound treatment, the confirmed objective response rate was 13%, and the disease control rate was 83%. nucana.comovariancancernewstoday.comonclive.com

Table 1: PRO-105 Study: Disease Control and Response Rates (N=45 evaluable patients)

Response CategoryNumber of Patients
Complete Response1
Partial Response2
Stable Disease16

Table 2: PRO-105 Study: Confirmed Response and Disease Control Rates (N=23 patients completing ≥2 cycles)

OutcomeRate
Confirmed Response Rate13%
Disease Control Rate83%

Phase III Clinical Trials

ACELARATE Study: this compound vs. Gemcitabine in Metastatic Pancreatic Carcinoma

The ACELARATE study (ISRCTN16765355) is a Phase III, open-label, multicentre randomized clinical trial designed to compare the efficacy of this compound (NUC-1031) against gemcitabine in patients with metastatic pancreatic carcinoma. lctc.org.ukresearchgate.netisrctn.comisrctn.com Patients enrolled in the study receive either 825 mg/m² of this compound or 1000 mg/m² of gemcitabine, administered intravenously on days 1, 8, and 15 of a 28-day cycle, with treatment continuing until disease progression, unacceptable toxicity, or withdrawal of consent. researchgate.netisrctn.com The study aims to demonstrate the superiority of this compound over gemcitabine in patients for whom combination chemotherapy is not deemed appropriate or is declined. researchgate.net

Secondary Endpoints: Progression-Free Survival, Response Rate, Disease Control Rate

Key secondary outcome measures for the ACELARATE study include Progression-Free Survival (PFS), radiological response, and disease control rate. lctc.org.ukresearchgate.netisrctn.comisrctn.com PFS is defined as the time from randomization to the earlier of the date of progressive disease or death. isrctn.comisrctn.com Radiological response and disease control rate are assessed based on objective radiological responses, including complete (CR) or partial responders (PR). isrctn.comisrctn.com

Table 3: ACELARATE Study: Endpoints

Endpoint TypeSpecific Endpoints
PrimaryOverall Survival
SecondaryProgression-Free Survival
Radiological Response and Disease Control Rate

Regulatory Designations and Pathways

Fast Track Designation for Biliary Tract Cancer

On September 29, 2021, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound (NUC-1031) for the first-line treatment of patients diagnosed with advanced biliary tract cancer. nucana.comtargetedonc.comcancerletter.com This designation was awarded due to the recognition of this compound's potential to address a significant unmet medical need within this patient population. nucana.com The Fast Track process is designed to expedite the development and review of drugs intended to treat serious conditions, with the ultimate goal of making important new therapies available to patients sooner. nucana.com NuCana had expressed intentions to work closely with the FDA, anticipating that this designation, coupled with Orphan Drug designation, could potentially lead to an accelerated approval of a New Drug Application (NDA) for this compound in the United States. nucana.com

Prior to the Fast Track designation, a Phase Ib study, which was part of the NuTide:121 program, had reported promising initial findings. In this study, this compound combined with cisplatin (B142131) achieved an objective response rate (ORR) of 44% in 16 evaluable patients with advanced biliary tract cancer. This included 6 partial responses and 1 complete response, a result considered favorable when compared to the 26% ORR typically observed with the standard of care regimen. cancernetwork.combiospace.com

Table 1: Objective Response Rate (ORR) in Phase Ib Study of this compound + Cisplatin vs. Standard of Care

RegimenObjective Response Rate (ORR)
This compound + Cisplatin44% cancernetwork.combiospace.com
Standard of Care (Gemcitabine + Cisplatin)26% biospace.com

Table 2: Key Outcomes of NuTide:121 Phase III Study Futility Analysis

EndpointThis compound + Cisplatin Outcome (vs. Standard of Care)
Objective Response RateHigher biospace.comtargetedonc.com
Overall SurvivalUnlikely to meet primary endpoint (≥ 2.2-month improvement) biospace.comtargetedonc.com

Future Directions and Research Perspectives

Exploration of Acelarin in Combination Therapies

The strategic combination of this compound with other anti-cancer agents is a key area of research, aiming to enhance efficacy and overcome resistance mechanisms.

Rationale for Combination with Cisplatin (B142131)

This compound, a phosphoramidate (B1195095) transformation of gemcitabine (B846), was specifically designed to circumvent established resistance mechanisms that limit the effectiveness of gemcitabine, a widely used nucleoside analog chemotherapy. Gemcitabine and cisplatin constitute a standard first-line treatment for advanced biliary tract cancers (BTCs). However, the development of resistance to gemcitabine can compromise treatment outcomes.

Early clinical investigations, such as the Phase Ib ABC-08 trial, evaluated this compound in combination with cisplatin for patients with advanced biliary tract cancers. This study reported a notable objective response rate (ORR) of 63.6%. Based on these promising early results, a global, multi-center, randomized Phase III study, NuTide:121 (NCT04163900), was initiated to compare the combination of this compound and cisplatin against the current standard of care, gemcitabine and cisplatin, as a first-line treatment for advanced biliary tract cancer.

Table 1: NuTide:121 Phase III Study Outcomes (this compound + Cisplatin vs. Gemcitabine + Cisplatin in BTC)

EndpointThis compound + CisplatinGemcitabine + Cisplatin (Standard of Care)
Objective Response RateHigherLower
Overall Survival BenefitNot met-

Potential Synergies with Immune Checkpoint Inhibitors

The integration of this compound with immune checkpoint inhibitors (ICIs) represents a forward-looking strategy in cancer therapy. Immune checkpoint inhibitors have revolutionized cancer treatment, though their efficacy as monotherapy can be limited in certain unselected patient populations, including those with biliary tract cancers. The general rationale for combining ICIs with chemotherapy lies in the potential for synergistic effects, where chemotherapy can induce immunogenic cell death, release tumor antigens, and modulate the tumor microenvironment, thereby enhancing the anti-tumor immune response facilitated by ICIs.

While direct clinical data on this compound's synergy with specific immune checkpoint inhibitors is an area of ongoing exploration, the concept of combining this compound with platinum-based chemotherapy and an ICI, such as Pembrolizumab, has been proposed as a putative future treatment option, particularly in the context of ovarian cancer. This approach aims to leverage the distinct mechanisms of action of both agents to achieve more profound and durable anti-tumor effects.

Identification and Validation of Biomarkers

The identification and validation of biomarkers are crucial for personalizing cancer treatment, predicting response, and monitoring disease progression.

Predictive Biomarkers for this compound Efficacy

This compound (NUC-1031) is a ProTide designed to overcome specific resistance mechanisms that limit the effectiveness of gemcitabine, particularly by bypassing the human equilibrative nucleoside transporter-1 (hENT-1). Low expression of hENT-1, as well as deoxycytidine kinase (dCK) and overexpression of cytidine (B196190) deaminase (CDA), are known factors that can confer resistance to gemcitabine. This compound's design aims to bypass these limitations, suggesting that patients with these resistance markers might derive particular benefit.

Translational research within ongoing clinical trials, such as the ACELARATE Phase III study in metastatic pancreatic carcinoma, includes exploratory objectives to identify and validate biomarkers that could predict a superior benefit of this compound compared to gemcitabine alone. This research aims to pinpoint specific molecular signatures that indicate which patients are most likely to respond favorably to this compound.

Prognostic Biomarkers in Responding Patient Populations

Beyond predicting efficacy, research is also focused on identifying prognostic biomarkers that can indicate the likely course of disease in patients responding to this compound. The ACELARATE trial, for instance, includes objectives to discover possible biomarkers that predict additional benefit of this compound over gemcitabine, with a view towards subsequent validation in larger studies.

Novel Therapeutic Applications

This compound's unique ProTide technology positions it for exploration across various cancer types and therapeutic strategies. This compound has demonstrated activity in Phase I studies across a spectrum of metastatic cancers, including pancreatic, biliary, and ovarian cancers. The ProTide platform itself represents a novel therapeutic approach, designed to enhance the intracellular delivery and activation of nucleoside analogs, thereby overcoming common mechanisms of drug resistance and delivering higher concentrations of the active anti-cancer metabolite within cancer cells.

Compound Names

Advanced Preclinical Modeling and Mechanistic Studies

This compound's design is rooted in its ability to overcome key cellular resistance mechanisms that limit the efficacy of conventional nucleoside analogs like gemcitabine. Mechanistically, this compound is a phosphoramidate derivative of gemcitabine, engineered to maximize the concentration of active intratumoral metabolites wikipedia.org. Unlike gemcitabine, which relies on nucleoside transporters for cellular uptake and is susceptible to breakdown by deaminases, this compound is designed to bypass these limitations hznu.edu.cnnih.gov.

Preclinical investigations have demonstrated that this compound generates and sustains significantly higher intracellular levels of the active cytotoxic metabolite, di-fluoro-deoxycytidine triphosphate (dFdCTP), compared to gemcitabine hznu.edu.cnnih.govwikipedia.org. Upon cellular uptake, this compound is converted into its active metabolites, dFdCDP and dFdCTP. dFdCDP functions by inhibiting ribonucleotide reductase, thereby depleting the deoxynucleotide pool essential for DNA replication. Concurrently, dFdCTP becomes incorporated into DNA, leading to premature termination of DNA replication and ultimately inducing apoptosis nih.gov.

In in vitro studies, this compound has shown potent anti-cancer activity, inhibiting DNA synthesis and replication, significantly reducing cell viability, and promoting apoptosis in pancreatic cancer cells nih.gov. Furthermore, preclinical in vivo models, specifically pancreatic xenograft models, exhibited a notable reduction in tumor volume following this compound treatment, without inducing changes in body weight, suggesting a favorable preclinical safety profile wikipedia.orgnih.gov.

Studies investigating the combination of this compound (NUC-1031) with cisplatin revealed an increase in DNA damage, occurring earlier than with monotherapy, in both biliary tract and ovarian cancer cell lines nih.gov. A potential secondary mechanism involves this compound's binding to the RRM1 subunit of ribonucleotide reductase, which could perturb nucleotide pools, although increased RRM1 expression might mitigate this effect nih.gov. These findings underscore the complex interplay of this compound's mechanism of action within the cellular environment.

Addressing Clinical Trial Challenges and Future Development Pathways

Similarly, the Phase 3 ACELERATE trial (NCT03610100), investigating this compound as a monotherapy for metastatic pancreatic cancer, was suspended due to futility and observed toxicities at an interim analysis hznu.edu.cnrsc.org. The trial's primary objective of achieving a 42% reduction in the risk of death compared to gemcitabine was deemed unlikely to be met rsc.org. A contributing factor to the outcome in the ACELERATE trial was an imbalance in unfavorable prognostic factors, with a higher proportion of patients in the this compound arm diagnosed at the most advanced stage (T4) compared to the gemcitabine arm rsc.orguni.lu. These outcomes highlight the inherent difficulties in developing effective therapies for highly aggressive and challenging cancers like biliary tract and pancreatic cancers wikipedia.orgfishersci.dkrsc.orguni.luciteab.com.

In response to these clinical trial outcomes, NuCana has indicated a commitment to thoroughly review the accumulated data to identify potential future development pathways for this compound wikipedia.orghznu.edu.cnfishersci.sefishersci.dkciteab.com. This re-evaluation may involve detailed subgroup analyses and biomarker assessments to identify specific patient populations that might derive a greater benefit from this compound treatment rsc.orguni.lu.

The broader strategy for NuCana's ProTide platform involves continued development of other ProTide candidates, such as NUC-3373 and NUC-7738, for different cancer types wikipedia.orghznu.edu.cnfishersci.dkciteab.com. This indicates a strategic pivot towards leveraging the underlying ProTide technology in other indications, even as the specific path for this compound is being re-evaluated. Future research directions could also explore the correlation between baseline RRM1 expression in tumor tissue and patient survival, as suggested by mechanistic studies, to inform patient selection nih.gov. Furthermore, the development of Positron Emission Tomography (PET) imaging using [¹⁸F]-labelled ProTides presents a promising avenue for directly addressing key mechanistic questions and predicting treatment response to ProTide therapies fishersci.ca.

Q & A

Q. 1.1. What is the molecular mechanism of Acelarin (NUC-1031), and how does it differ from gemcitabine in overcoming resistance mechanisms?

this compound is a ProTide-modified gemcitabine analogue designed to bypass metabolic resistance pathways. Unlike gemcitabine, which requires phosphorylation by deoxycytidine kinase (dCK) for activation, this compound incorporates a phosphoramidate protide group that facilitates intracellular delivery and enzymatic activation independent of dCK . To validate this mechanism in vitro:

  • Use LC-MS/MS to quantify intracellular levels of active metabolites (e.g., dFdCTP).
  • Compare cytotoxicity in dCK-deficient vs. wild-type cell lines (e.g., pancreatic or ovarian cancer models) using MTT assays.
  • Reference for analytical methods and for experimental reproducibility guidelines.

Q. 1.2. How should researchers design in vitro experiments to evaluate this compound’s efficacy in platinum-resistant ovarian cancer models?

  • Cell Line Selection : Use validated platinum-resistant ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) with confirmed resistance profiles via IC50 comparisons to cisplatin .
  • Dose-Response Curves : Employ 8–10 concentration points (e.g., 0.1 nM–10 µM) over 72 hours, with triplicate technical replicates. Normalize data to untreated controls ().
  • Combination Studies : Test synergy with PARP inhibitors (e.g., olaparib) using Chou-Talalay analysis (CompuSyn software) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in preclinical data on this compound’s pharmacokinetic (PK) variability across species?

Conflicting PK profiles (e.g., higher clearance in rodents vs. primates) may arise from species-specific esterase activity. To address this:

  • Species Comparison : Measure plasma stability of this compound in human, murine, and primate sera via HPLC.
  • Metabolite Tracking : Use radiolabeled this compound (³H or ¹⁴C) to quantify hydrolysis products in plasma and tissues ().
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human PK parameters ().

Q. 2.2. What methodologies are recommended for analyzing this compound’s synergistic effects with immunotherapies in vivo?

  • Animal Models : Use syngeneic murine models (e.g., ID8-Vegf-A ovarian cancer) treated with this compound ± anti-PD-1 antibodies.
  • Endpoint Analysis :
    • Tumor growth inhibition (caliper measurements).
    • Immune profiling via flow cytometry (CD8⁺ T-cell infiltration, PD-L1 expression).
    • Cytokine quantification (IFN-γ, IL-6) via ELISA .
  • Statistical Validation : Use mixed-effects models to account for inter-animal variability ().

Q. 2.3. How can researchers optimize 3D tumor spheroid models to study this compound’s penetration in hypoxic microenvironments?

  • Spheroid Generation : Use ultra-low attachment plates with ovarian cancer cells (e.g., OVCAR-4) and hypoxic conditioning (1% O₂).
  • Drug Penetration Assays : Fluorescently label this compound (e.g., Cy5 conjugation) and image via confocal microscopy at 24/48/72 hours.
  • Data Integration : Quantify fluorescence intensity gradients (ImageJ) and correlate with ATP-based viability assays ().

Methodological Guidance for Data Analysis

Q. 3.1. What statistical approaches are critical for validating this compound’s dose-dependent cytotoxicity in heterogeneous tumor populations?

  • Heterogeneity Adjustment : Use hierarchical Bayesian models to account for subpopulation variability (e.g., resistant vs. sensitive clones).
  • Survival Analysis : Apply Kaplan-Meier curves with log-rank tests for in vivo studies ().
  • Outlier Management : Define exclusion criteria a priori (e.g., ±2 SD from mean) to maintain data integrity ().

Q. 3.2. How should researchers address discrepancies between blinded independent review and local assessment in clinical trial data (e.g., PRO-105 trial)?

  • Data Harmonization : Reconcile RECIST criteria interpretations via consensus meetings with radiologists.
  • Sensitivity Analysis : Compare progression-free survival (PFS) outcomes using both datasets to assess bias ().
  • Transparency : Report discordance rates in supplementary materials ().

Reproducibility and Ethical Considerations

Q. 4.1. What steps ensure reproducibility of this compound’s metabolite profiling across laboratories?

  • Protocol Standardization : Share detailed LC-MS/MS parameters (column type, gradient, ionization mode) via supplementary files ().
  • Reference Standards : Use deuterated internal standards (e.g., d4-gemcitabine) for quantification .
  • Interlab Validation : Participate in round-robin trials with ≥3 independent labs ().

Q. 4.2. How can researchers ethically balance preclinical optimism with clinical translatability in this compound studies?

  • Preclinical Rigor : Adopt the ARRIVE 2.0 guidelines for animal studies, including randomization and blinding ().
  • Data Transparency : Publish negative results (e.g., lack of synergy in specific combinations) to avoid publication bias ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acelarin
Reactant of Route 2
Reactant of Route 2
Acelarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.